

Reactivity comparison of benzylic bromides in disubstituted xylenes

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Compound of Interest

Compound Name: 1,3-Bis(dibromomethyl)benzene

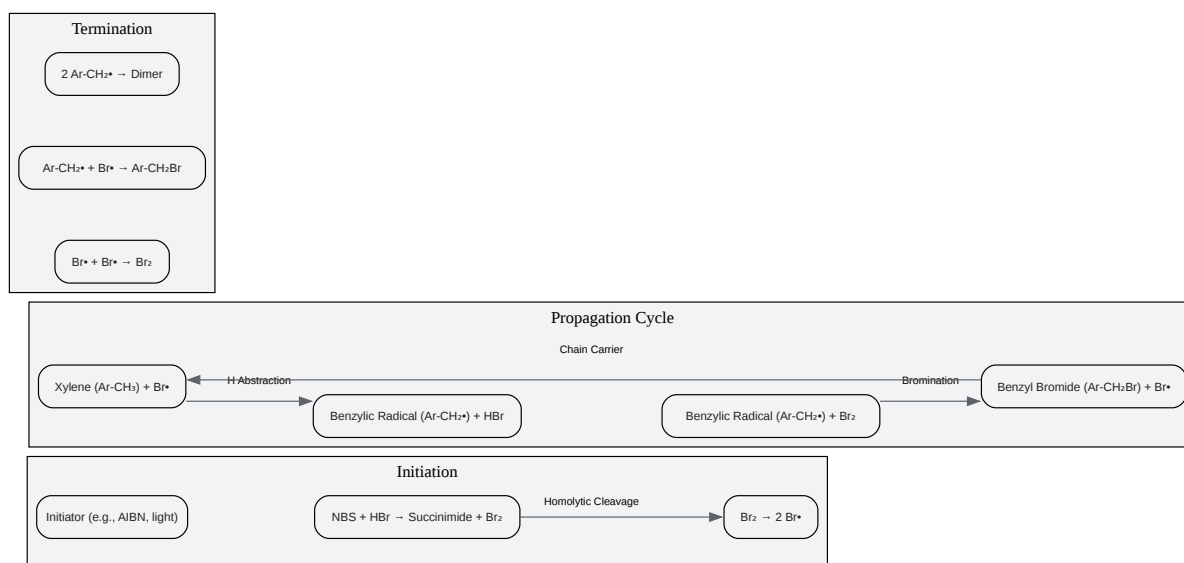
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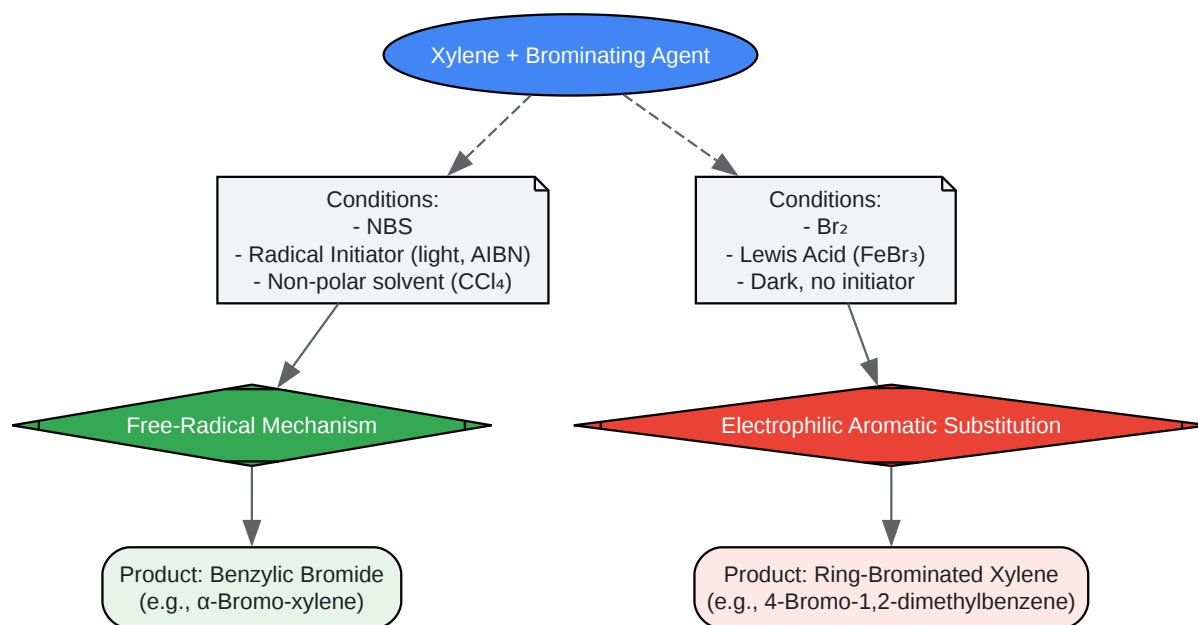
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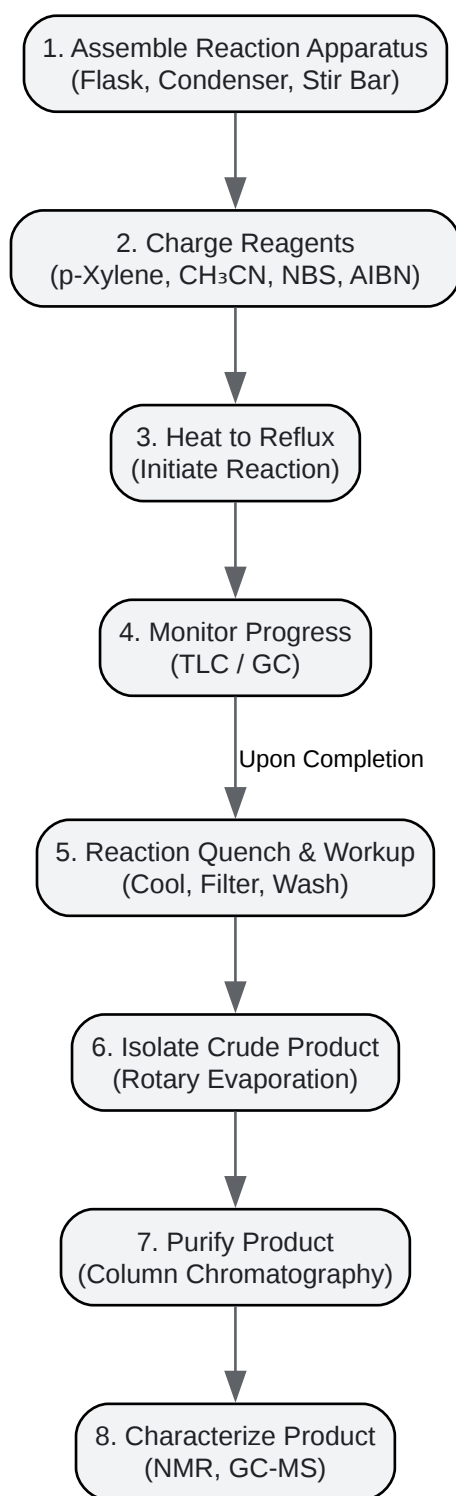
The Mechanism: Resonance Stabilization of the Benzylic Radical

The enhanced reactivity of the benzylic position stems from the stability of the intermediate formed during the reaction.^{[3][4]} Benzylic bromination, particularly when using N-Bromosuccinimide (NBS), proceeds via a free-radical chain mechanism.^{[5][6]} The key to this reaction's selectivity is the formation of a benzylic radical, which is significantly stabilized by resonance, delocalizing the unpaired electron across the aromatic π -system.^{[7][8]} This stabilization lowers the activation energy for hydrogen abstraction from the benzylic carbon, making it the preferred site of reaction over other positions.^{[4][9]}

The use of NBS is crucial for selective benzylic bromination. It serves as a source for a constant, low concentration of molecular bromine (Br_2), which is the active brominating species.^{[10][11]} This low concentration minimizes competitive electrophilic addition to the aromatic ring, a side reaction that can occur with higher concentrations of Br_2 .^[6]







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